molecular formula C21H20N4O3S B2647199 3-(3,4-dimethoxyphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole CAS No. 1111966-01-8

3-(3,4-dimethoxyphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B2647199
CAS No.: 1111966-01-8
M. Wt: 408.48
InChI Key: KWBRULKJQWUFBF-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a methylsulfanyl-linked 1-(4-methylphenyl)imidazole moiety. Its molecular structure combines aromatic, heterocyclic, and sulfur-containing functional groups, which are often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14-4-7-16(8-5-14)25-11-10-22-21(25)29-13-19-23-20(24-28-19)15-6-9-17(26-2)18(12-15)27-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBRULKJQWUFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates One common route involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Oxadiazoles are known for their antimicrobial activities. A study synthesized various derivatives of 1,3,4-oxadiazole and evaluated their antimicrobial effects against several bacterial strains. The results indicated that certain oxadiazole derivatives exhibited comparable efficacy to standard antibiotics, suggesting their potential as new antimicrobial agents .

Anticancer Activity

Research has shown that oxadiazole derivatives possess significant anticancer properties. For instance, a series of 1,3,4-oxadiazoles were tested against glioblastoma cell lines and demonstrated substantial cytotoxic effects . The mechanism of action often involves the induction of apoptosis in cancer cells through DNA damage . Additionally, some compounds within this class have been identified as potent inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the oxadiazole ring significantly influences its biological activity. For example:

  • Aromatic substitutions enhance lipophilicity and improve cellular uptake.
  • Heterocyclic groups at the second and fifth positions of the oxadiazole core have been associated with increased potency against various pathogens and cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazoles and evaluated their antimicrobial activities. Compounds with specific substitutions showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Case Study 2: Anticancer Potential

In another investigation focusing on glioblastoma treatment, several oxadiazole derivatives were tested for their cytotoxic effects. The results revealed that compounds with specific structural modifications led to significant reductions in cell viability and induced apoptosis in cancer cells .

Applications Beyond Medicine

Apart from their pharmaceutical applications, oxadiazoles are also utilized in:

  • Agriculture : As pesticides and herbicides due to their biological activity against pests.
  • Materials Science : In the development of heat-resistant polymers and UV absorbers.
  • Dyes : Their vibrant colors make them suitable for use in dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Core

3-(3,4-Dichlorophenyl)-5-(1H-Indol-5-yl)-1,2,4-Oxadiazole (Compound 4)

  • Structural Differences : Replaces the 3,4-dimethoxyphenyl and imidazole-sulfanyl groups with 3,4-dichlorophenyl and indole moieties.
  • Biological Activity : Exhibits potent MAO-B inhibition (IC₅₀ = 0.036 μM) but weak MAO-A inhibition, suggesting selectivity influenced by the electron-withdrawing chlorine substituents and indole’s planar aromatic system .
  • Physicochemical Properties : Higher logP (estimated >5) due to chlorine atoms, enhancing lipophilicity compared to the methoxy-containing target compound .

3-(4-Ethoxyphenyl)-5-({[1-Phenyl-1H-Imidazol-2-yl]sulfanyl}methyl)-1,2,4-Oxadiazole

  • Structural Differences : Substitutes 3,4-dimethoxyphenyl with a 4-ethoxyphenyl group and replaces 4-methylphenyl in the imidazole with phenyl.
  • Key Data: Molecular weight = 378.45; logP = 4.8; polar surface area = 50.98 Ų.

3-(4-Ethoxy-3-Methoxyphenyl)-5-({[1-(4-Methylphenyl)-1H-Imidazol-2-yl]sulfanyl}methyl)-1,2,4-Oxadiazole

  • Structural Similarity : Nearly identical to the target compound but with a 4-ethoxy-3-methoxyphenyl group.
Comparison with 1,3,4-Oxadiazole Derivatives

2-[3-(4-Bromophenyl)Propan-3-One]-5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole

  • Structural Differences : 1,3,4-oxadiazole core with a 3,4-dimethoxyphenyl group and a ketone-linked bromophenyl substituent.
  • Biological Activity : Demonstrates 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The dimethoxyphenyl group likely contributes to this efficacy .

5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole-2(3H)-Thione N-Mannich Bases

  • Structural Differences : 1,3,4-oxadiazole with a thione group and Mannich base modifications.
  • Biological Activity: Piperazinomethyl derivatives (e.g., 5c, 5d) show broad-spectrum antibacterial activity (MIC = 0.5–8 µg/mL) and anti-proliferative effects against cancer cell lines (e.g., HCT-116, MCF7) .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight logP Polar Surface Area (Ų) Notable Bioactivity
Target Compound ~392.4* ~4.5† ~60† Pending reported data
3-(3,4-Dichlorophenyl)-5-(Indol-5-yl)-1,2,4-Oxadiazole 356.2 5.2 58.2 MAO-B inhibition (IC₅₀ = 0.036 μM)
3-(4-Ethoxyphenyl)-Analog 378.45 4.8 50.98 N/A
5-(3,4-Dimethoxyphenyl)-Mannich Base Varies 3.5–4.5 75–90 Antibacterial (MIC = 0.5–8 µg/mL)

*Estimated based on structural analogs. †Predicted using computational tools.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, known for its diverse biological activities. This article aims to synthesize and analyze the available literature on its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C20_{20}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight: 398.48 g/mol
  • Functional Groups: Oxadiazole ring, imidazole moiety, methoxy groups.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities including:

  • Anticancer Activity: Many studies have reported the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. The mechanism often involves the inhibition of key enzymes and growth factors involved in tumor proliferation .
  • Antimicrobial Properties: Compounds containing oxadiazole rings have shown significant antibacterial and antifungal activities against a variety of pathogens .
  • Anti-inflammatory Effects: Some studies suggest that these compounds can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .

Anticancer Activity

  • Cell Line Studies:
    • A study evaluated the cytotoxic effects of various 1,3,4-oxadiazole derivatives on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated IC50_{50} values in the low micromolar range, indicating potent activity against these cell lines .
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspases and inhibition of telomerase activity, which is crucial for cancer cell immortality .
  • Molecular Docking Studies:
    • Molecular docking simulations have shown that this compound binds effectively to the active sites of several cancer-related targets such as thymidylate synthase and histone deacetylases (HDAC), suggesting a multi-targeted approach to cancer therapy .

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity. For instance:

  • A series of 1,3,4-oxadiazoles were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) below 100 µg/mL for some derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through in vitro assays measuring the inhibition of nitric oxide production in macrophages:

  • Compounds were found to significantly reduce NO levels in lipopolysaccharide-stimulated macrophages, indicating potential use in treating inflammatory conditions .

Summary Table of Biological Activities

Biological ActivityTest MethodologyResults
AnticancerCytotoxicity AssaysIC50_{50} < 10 µM in HeLa and MCF-7 cells
AntimicrobialMIC TestingEffective against S. aureus and E. coli at <100 µg/mL
Anti-inflammatoryNO Production InhibitionSignificant reduction in NO levels

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, coupling a 1,3,4-oxadiazole precursor with a thiol-containing imidazole derivative (e.g., 1-(4-methylphenyl)-1H-imidazole-2-thiol) in polar aprotic solvents like DMF or ethanol under reflux. Catalysts such as triethylamine or pyridine can neutralize byproducts (e.g., HCl) to improve yields . Optimization involves varying solvent polarity (e.g., DMF vs. ethanol), reaction temperature (80–120°C), and molar ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • IR Spectroscopy : Confirm functional groups (e.g., C=N stretch of oxadiazole at ~1600–1650 cm⁻¹, S–C bond at ~600–700 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in imidazole/oxadiazole rings). 2D techniques (COSY, HSQC) resolve overlapping signals .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to confirm purity (>95%) .

Q. How can researchers assess preliminary bioactivity (e.g., antimicrobial or enzyme inhibition)?

  • Methodological Answer :

  • Antimicrobial Assays : Use agar diffusion or broth dilution methods to determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Screen against targets like α-glucosidase or acetylcholinesterase via spectrophotometric assays (e.g., p-nitrophenyl substrate hydrolysis) .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or solubility?

  • Methodological Answer :

  • Substituent Engineering : Replace methoxy groups with electron-withdrawing groups (e.g., nitro, halogen) to modulate electronic effects. For solubility, introduce hydrophilic groups (e.g., -OH, -COOH) via post-synthetic hydrolysis or oxidation .
  • Heterocycle Replacement : Swap the imidazole ring with triazole or thiazole to alter binding affinity. demonstrates improved activity in triazole-containing analogs .

Q. How to resolve contradictions in spectroscopic or bioactivity data?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous NMR/IR assignments by determining the crystal structure (e.g., measure dihedral angles between oxadiazole and imidazole rings) .
  • Docking Studies : Use software like AutoDock to model interactions with biological targets (e.g., enzyme active sites). Compare predicted vs. experimental bioactivity to identify discrepancies .

Q. What computational methods predict physicochemical properties or SAR trends?

  • Methodological Answer :

  • QSAR Modeling : Train models using descriptors like logP, molar refractivity, and HOMO/LUMO energies (calculated via DFT). Validate with experimental bioactivity data .
  • ADMET Prediction : Tools like SwissADME estimate oral bioavailability, BBB permeability, and toxicity risks .

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